Febuxostat Impurity 6, chemically identified as 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid [], is a significant impurity found during the synthesis of Febuxostat []. This compound is categorized as a process-related impurity (PRI), specifically a nitrosamine PRI. Nitrosamine PRIs, including Febuxostat Impurity 6, have garnered significant attention due to their potential carcinogenicity []. Understanding the formation and properties of Febuxostat Impurity 6 is crucial for ensuring the safety and efficacy of Febuxostat as a medication.
Febuxostat impurity 6 arises during the synthetic processes of febuxostat, particularly through side reactions or incomplete reactions. As an impurity, it falls under the category of pharmaceutical contaminants that can potentially impact drug efficacy and safety. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure compliance with safety standards in drug manufacturing.
The synthesis of febuxostat impurity 6 generally follows the same initial steps as that of febuxostat itself. The process typically begins with the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents under controlled conditions. The formation of impurity 6 can occur due to side reactions, such as:
The specific conditions for these reactions often vary based on proprietary methods used by manufacturers, but high-performance liquid chromatography (HPLC) is commonly employed to monitor impurity levels throughout the synthesis process .
The molecular structure of febuxostat impurity 6 features a thiazole ring, which contributes to its biological activity. The structural formula indicates the presence of various functional groups, including a hydroxyimino group, which may play a role in its interaction with biological targets.
Molecular Formula:
Molecular Weight: 362.44 g/mol
CAS Number: 1271738-74-9
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with enzymes like xanthine oxidase .
Febuxostat impurity 6 can undergo several types of chemical reactions:
These reactions are critical for understanding how impurities can be managed during production, ensuring that they remain within acceptable limits as defined by regulatory standards .
As an impurity related to febuxostat, impurity 6 likely shares a similar mechanism of action by inhibiting xanthine oxidase, an enzyme involved in purine metabolism. This inhibition leads to decreased production of uric acid, contributing to lower serum urate levels in patients with gout.
Febuxostat impurity 6 serves primarily as a marker for quality control in the production of febuxostat. Its identification is crucial for ensuring that the final pharmaceutical product meets safety standards. Additionally, understanding its properties may aid researchers in developing more efficient synthetic routes for febuxostat while minimizing unwanted impurities.
Febuxostat (chemical name: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a non-purine, selective xanthine oxidase (XO) inhibitor approved globally for chronic hyperuricemia in gout. It potently inhibits both oxidized and reduced forms of xanthine oxidase (Ki = 0.6 nM), the enzyme catalyzing the terminal steps of purine metabolism where hypoxanthine converts to xanthine and subsequently to uric acid. By blocking this pathway, febuxostat significantly reduces serum urate (sUA) levels below the clinical target of 6 mg/dL, preventing urate crystal deposition in joints and soft tissues. This mechanism differentiates it from purine-like inhibitors (e.g., allopurinol) and enables efficacy in patients unresponsive to conventional therapies [1] [9].
International regulatory agencies (ICH, FDA, EMA) mandate rigorous identification and control of impurities in active pharmaceutical ingredients (APIs) due to potential impacts on safety, efficacy, and stability. ICH Q3A(R2) and Q3B(R2) guidelines classify impurities as organic, inorganic, or residual solvents, setting qualification thresholds based on maximum daily doses. For febuxostat—a non-pharmacopeial compound during early development—comprehensive impurity profiling was critical for regulatory filings and process validation [1] [6].
Febuxostat impurities arise from three primary sources: (1) starting materials/intermediates, (2) side reactions during synthesis, and (3) degradation under stress conditions. They are categorized as:
Structural and Synthetic Origins of Impurity 6:
Table 1: Key Febuxostat Impurities and Comparative Features
Impurity Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction from Febuxostat |
---|---|---|---|---|
Febuxostat Impurity 6 | 1271738-74-9 | C₁₈H₂₂N₂O₄S | 362.44 | Ethyl ester; (E)-hydroxyimino group |
Des-Cyano Febuxostat | 144060-62-8 | C₁₆H₁₇NO₄S | 319.38 | Aldehyde (–CHO) replacing nitrile (–CN) |
Sec-Butoxy Impurity | 1335202-59-9 | C₁₆H₁₆N₂O₃S | 316.37 | sec-Butoxy chain instead of isobutoxy |
Dicyano Impurity | 161718-81-6 | C₁₂H₁₂N₂O | 200.24 | Additional nitrile group at C3 position |
Table 2: Synthetic Carryover Pathways for Key Impurities
Impurity Type | Origin in Synthesis | Carryover Mechanism |
---|---|---|
Impurity 6 | Ethyl ester intermediate or oxime byproduct | Incomplete hydrolysis/transformation |
Aldehyde Impurity | Incomplete cyanation of formyl precursor | Residual aldehyde unreacted |
Isobutoxy Isomers | Alkylation with 1-bromo-2-methylpropane at wrong phenolic site | Regioselectivity failure in ether formation |
Detection Challenges: Impurity 6 co-elutes with intermediates in reverse-phase HPLC, necessitating gradient methods with C18 columns and MS-compatible buffers (e.g., ammonium acetate, pH 4.0). Q-TOF MS facilitates identification via exact mass measurements (m/z 363.1425 [M+H]⁺) and diagnostic fragments at m/z 261 (thiazole cleavage) [1] [6].
Molecular Visualization: Impurity 6’s structure highlights two critical regions—the ethoxycarbonyl group (blue) and hydroxyimino moiety (red)—which alter polarity and stability compared to febuxostat.
[Thiazole Ring]–COOCH₂CH₃ (Ethyl ester) vs. [Thiazole Ring]–COOH (Febuxostat)
This ester group increases lipophilicity (LogP ~5.57 vs. 2.86 for febuxostat), impacting retention times in chromatographic separations [3] [7].
For comprehensive impurity listings, readers may refer to supplier catalogs (e.g., SynZeal, Pharmaffiliates) documenting over 35 characterized febuxostat impurities [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1